[3-Hydroxy-2-oxo-3-(2-oxo-2-p-tolyl-ethyl)-2,3-dihydro-indol-1-yl]-acetic acid methyl ester
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Overview
Description
METHYL 2-{3-HYDROXY-3-[2-(4-METHYLPHENYL)-2-OXOETHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a hydroxy and oxoethyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of METHYL 2-{3-HYDROXY-3-[2-(4-METHYLPHENYL)-2-OXOETHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxy and Oxoethyl Groups: The hydroxy and oxoethyl groups can be introduced through selective functionalization reactions, such as hydroxylation and acylation.
Esterification: The final step involves the esterification of the indole derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
METHYL 2-{3-HYDROXY-3-[2-(4-METHYLPHENYL)-2-OXOETHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxoethyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed .
Scientific Research Applications
METHYL 2-{3-HYDROXY-3-[2-(4-METHYLPHENYL)-2-OXOETHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: It is used in studies investigating the biological activities of indole derivatives, including their antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds
Mechanism of Action
The mechanism of action of METHYL 2-{3-HYDROXY-3-[2-(4-METHYLPHENYL)-2-OXOETHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to modulate oxidative stress and inflammation pathways contributes to its therapeutic potential .
Comparison with Similar Compounds
METHYL 2-{3-HYDROXY-3-[2-(4-METHYLPHENYL)-2-OXOETHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE can be compared with other indole derivatives, such as:
METHYL N-[(2S,3R)-3-AMINO-2-HYDROXY-3-(4-METHYLPHENYL)PROPANOYL]-D-ALANYL-D-LEUCINATE: This compound also features a methylphenyl group but differs in its amino and hydroxy substituents, leading to distinct biological activities.
2- (4-BENZOYLPHENOXY)-1- [2- (1-METHYL-1H-INDOL-3-YL)METHYL)-1H-BENZO [D]IMIDAZOL-1-YL] ETHANONE: This derivative contains a benzimidazole moiety, which imparts unique antimicrobial properties.
The uniqueness of METHYL 2-{3-HYDROXY-3-[2-(4-METHYLPHENYL)-2-OXOETHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE lies in its specific combination of functional groups, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C20H19NO5 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
methyl 2-[3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-oxoindol-1-yl]acetate |
InChI |
InChI=1S/C20H19NO5/c1-13-7-9-14(10-8-13)17(22)11-20(25)15-5-3-4-6-16(15)21(19(20)24)12-18(23)26-2/h3-10,25H,11-12H2,1-2H3 |
InChI Key |
OWWPJGVFNRMTCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC(=O)OC)O |
Origin of Product |
United States |
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